4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline
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Overview
Description
N-[4-(6,6-DIMETHYL-5,7-DINITRO-1,3-DIAZATRICYCLO[3311~3,7~]DEC-2-YL)PHENYL]-N,N-DIMETHYLAMINE is a complex organic compound characterized by its unique tricyclic structure and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6,6-DIMETHYL-5,7-DINITRO-1,3-DIAZATRICYCLO[3311~3,7~]DEC-2-YL)PHENYL]-N,N-DIMETHYLAMINE typically involves multiple steps, starting with the preparation of the tricyclic coreThe final step involves the attachment of the phenyl and dimethylamine groups under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced reaction monitoring techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6,6-DIMETHYL-5,7-DINITRO-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DEC-2-YL)PHENYL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[4-(6,6-DIMETHYL-5,7-DINITRO-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DEC-2-YL)PHENYL]-N,N-DIMETHYLAMINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(6,6-DIMETHYL-5,7-DINITRO-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DEC-2-YL)PHENYL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and interact with biological molecules. The tricyclic structure provides stability and influences its binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’-dimethyl-6,6’-dinitro-: Similar in having nitro groups and a biphenyl structure.
4-{5,7-bisnitro-6,6-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl}-2-methoxyphenol: Shares the tricyclic core and nitro groups.
Uniqueness
N-[4-(6,6-DIMETHYL-5,7-DINITRO-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DEC-2-YL)PHENYL]-N,N-DIMETHYLAMINE is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H25N5O4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C18H25N5O4/c1-16(2)17(22(24)25)9-20-11-18(16,23(26)27)12-21(10-17)15(20)13-5-7-14(8-6-13)19(3)4/h5-8,15H,9-12H2,1-4H3 |
InChI Key |
IHVDQBWMHPSGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CN3CC1(CN(C2)C3C4=CC=C(C=C4)N(C)C)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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